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Compound of Interest

Compound Name: T-226296

Cat. No.: B15617282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy, mechanism of

action, and experimental protocols for the anti-tumor agent T138067, which is presumed to be

the compound of interest based on search results for the likely typographical error "T-226296".

T138067 is a synthetic compound identified as 2-fluoro-1-methoxy-4-

pentafluorophenylsulfonamidobenzene.[1][2]

Mechanism of Action
T138067 functions as a potent microtubule disrupter.[1] Its primary mechanism involves the

selective and covalent modification of a conserved cysteine residue (Cys-239) on β-tubulin

isotypes β1, β2, and β4.[1][2] This irreversible binding disrupts the polymerization of α- and β-

tubulin heterodimers into microtubules.[1] The collapse of the microtubule cytoskeleton leads to

altered cell shape, an increase in chromosomal ploidy, and subsequent induction of apoptosis.

[1][2] A significant feature of T138067 is its ability to circumvent common multidrug resistance

(MDR) mechanisms, as it remains effective against tumor cells resistant to other microtubule-

targeting agents like vinblastine and paclitaxel.[1]
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Caption: Mechanism of T138067 leading to apoptosis.

Data Presentation: In Vivo Efficacy
The in vivo anti-tumor activity of T138067 was assessed in athymic nude mice bearing human

tumor xenografts. The compound was tested against both drug-sensitive and multidrug-

resistant (MDR) cancer cell lines.

Cell Line Xenograft
Drug Resistance
Status

Treatment Efficacy Summary

CCRF-CEM Drug-Sensitive T138067

Impaired tumor

growth, with efficacy

comparable to

paclitaxel and

vinblastine.[1]

MDR Subline Multidrug-Resistant T138067

Maintained a similar

high degree of

efficacy in impeding

tumor growth.[1]

MDR Subline Multidrug-Resistant Paclitaxel

Approximately 50%

reduced efficacy

compared to its effect

on the sensitive

subline.[1]

MDR Subline Multidrug-Resistant Vinblastine

Approximately 50%

reduced efficacy

compared to its effect

on the sensitive

subline.[1]

Experimental Protocols
The following protocols are based on the methodologies described for evaluating the in vivo

efficacy of T138067.
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3.1. Animal Model and Tumor Implantation

Animal Model: Athymic nude mice are used as the host for human tumor xenografts.

Cell Lines:

Drug-Sensitive: CCRF-CEM (human leukemia)

Multidrug-Resistant (MDR): An MDR subline of CCRF-CEM.

Procedure:

Culture the selected tumor cell lines in vitro.

Harvest and prepare a single-cell suspension in a suitable medium.

Implant the tumor cells subcutaneously into the flanks of the mice.

Allow the tumors to establish and reach a predetermined size before starting treatment.

3.2. Dosing and Administration

Compound Preparation: Prepare T138067, paclitaxel, and vinblastine in a suitable vehicle for

intraperitoneal (i.p.) injection.

Dosing Regimen:

Administer a single i.p. dose of each drug.

Follow with two additional weekly doses to assess sustained anti-tumor effects.[1]

Control Group: A control group receiving only the vehicle should be included in the study.

3.3. Efficacy Evaluation

Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers at

regular intervals (e.g., twice weekly).
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Data Analysis: Calculate tumor volume and compare the growth curves of the treated groups

against the control group.

Endpoint: The study concludes when tumors in the control group reach a specified size, or

after a predetermined duration. The primary endpoint is the inhibition of tumor growth.

Experimental Setup

Treatment Phase

Data Collection & Analysis

1. Cell Culture
(Sensitive & MDR lines)

2. Subcutaneous Implantation
in Athymic Nude Mice

3. Tumor Growth to
Palpable Size

4. Randomize into
Treatment Groups

5. Administer Drugs
(Single i.p. dose, then weekly)

6. Monitor Tumor Growth

7. Compare Tumor Growth
vs. Control Group
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Caption: Experimental workflow for in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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